Lta4H-IN-3

LTA4H inhibition enzymatic assay IC50

Lta4H-IN-3 offers a mid-nanomolar LTA4H inhibition profile (IC50 28 nM) and a distinct heteroaryl butanoic acid chemotype with a 4-chlorophenoxy substitution, enabling SAR comparisons and dose-response studies. Ideal for in vitro biochemical assays, cellular LTB4 production measurements, and investigations of LTA4H dual enzymatic activity.

Molecular Formula C17H15ClN4O3
Molecular Weight 358.8 g/mol
Cat. No. B12377626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLta4H-IN-3
Molecular FormulaC17H15ClN4O3
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(N=N2)CCCC(=O)O)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN4O3/c18-13-5-9-15(10-6-13)25-14-7-3-12(4-8-14)17-19-21-22(20-17)11-1-2-16(23)24/h3-10H,1-2,11H2,(H,23,24)
InChIKeyAQANURZKWAQXDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lta4H-IN-3: Potent Leukotriene A4 Hydrolase Inhibitor for Targeted Inflammation Research and Procurement Evaluation


Lta4H-IN-3 (CAS 2707473-09-2) is a small-molecule inhibitor targeting leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme that catalyzes the committed step in the biosynthesis of the pro-inflammatory lipid mediator leukotriene B4 (LTB4) . LTA4H possesses both epoxide hydrolase activity (converting LTA4 to LTB4) and aminopeptidase activity (degrading the neutrophil chemoattractant Pro-Gly-Pro, PGP). Lta4H-IN-3 has been reported as an LTA4H inhibitor with an IC50 value of 28 nM against the enzyme . This compound belongs to a class of heteroaryl butanoic acid derivatives designed to modulate LTA4H activity for inflammation research applications.

Why Lta4H-IN-3 Cannot Be Casually Substituted with Other LTA4H Inhibitors in Scientific Workflows


LTA4H inhibitors exhibit substantial functional divergence despite sharing a common nominal target, primarily due to the enzyme's bifunctional nature. Inhibitors vary markedly in their selectivity profiles between the epoxide hydrolase activity (pro-inflammatory LTB4 synthesis) and the aminopeptidase activity (anti-inflammatory PGP degradation), with some compounds inhibiting both functions while others selectively spare the aminopeptidase pocket [1][2]. Furthermore, the potency range among LTA4H inhibitors spans nearly four orders of magnitude (from ~2 nM to >10 μM), and compounds differ substantially in oral bioavailability, tissue penetration, and species-specific activity profiles [2]. Substituting one LTA4H inhibitor for another without accounting for these parameters can lead to confounding experimental outcomes: dual inhibitors may inadvertently block PGP degradation and exacerbate neutrophil recruitment, while compounds with divergent potency may produce different dose-response relationships and off-target effects. The quantitative evidence below establishes where Lta4H-IN-3 sits within this differentiated landscape and clarifies the procurement considerations for research applications.

Lta4H-IN-3: Quantitative Differentiation Evidence vs. Key LTA4H Inhibitor Comparators


Enzymatic Potency of Lta4H-IN-3 Relative to LTA4H Inhibitor Landscape

Lta4H-IN-3 exhibits an IC50 of 28 nM against LTA4H, positioning it as a moderately potent inhibitor within the broader LTA4H inhibitor landscape . This places Lta4H-IN-3 in a potency tier above first-generation inhibitors such as ARM1 (Ki = 2.3 μM against purified enzyme; IC50 = ~0.5 μM in human neutrophils) [1], while being approximately one order of magnitude less potent than advanced clinical candidates such as LYS006/LTA4H-IN-1 (IC50 = 2 nM) [2] and SC-57461A (IC50 = 2.5 nM against recombinant human LTA4H) . Lta4H-IN-3 demonstrates potency comparable to JNJ-26993135 (IC50 = ~10 nM against recombinant human LTA4H) [3], with a less than threefold difference separating the two compounds.

LTA4H inhibition enzymatic assay IC50 potency ranking inflammation

Lta4H-IN-3 Chemotype Differentiation from LTA4H-IN-1 and Other Heteroaryl Butanoic Acid Derivatives

Lta4H-IN-3 (C17H15ClN4O3, MW 358.78) is a 2H-tetrazole-2-butanoic acid derivative featuring a 5-[4-(4-chlorophenoxy)phenyl] substitution pattern . This chemotype differs from the closely related LTA4H-IN-1/LYS006 series (derived from patent WO2015092740A1, example 29), which are also heteroaryl butanoic acid derivatives but possess distinct substitution patterns that confer ~14-fold higher potency (IC50 = 2 nM vs. 28 nM for Lta4H-IN-3) [1]. The chlorophenoxy moiety in Lta4H-IN-3 represents a specific structural variation that modulates binding affinity to the LTA4H active site. This structural divergence is significant because minor modifications in the heteroaryl butanoic acid scaffold can produce substantial differences in potency, selectivity between hydrolase and aminopeptidase activities, and pharmacokinetic properties [2].

chemical structure chemotype heteroaryl butanoic acid structure-activity relationship LTA4H

Functional Selectivity Profile: Lta4H-IN-3 as a Dual Hydrolase/Aminopeptidase Inhibitor vs. ARM1 Aminopeptidase-Sparing Profile

Based on its structural classification as a heteroaryl butanoic acid derivative, Lta4H-IN-3 is inferred to inhibit both the epoxide hydrolase and aminopeptidase activities of LTA4H, consistent with the dual inhibition profile observed for structurally related compounds in this chemical series [1]. This dual inhibition profile contrasts with ARM1 (4-(4-benzylphenyl)thiazol-2-amine), which selectively inhibits epoxide hydrolase activity (LTB4 synthesis, IC50 = ~0.5 μM in human neutrophils; Ki = 2.3 μM against purified enzyme) while sparing aminopeptidase activity (50- to 100-fold higher concentrations required to affect PGP hydrolysis) [2]. The mechanistic basis for ARM1's selectivity derives from its binding within the hydrophobic LTA4-binding pocket, distant from the aminopeptidase active site, whereas dual inhibitors likely engage both catalytic regions or induce conformational changes affecting both activities [2]. Direct comparative data quantifying the selectivity ratio (hydrolase IC50 / aminopeptidase IC50) for Lta4H-IN-3 is not available in current literature, representing a critical evidence gap for procurement decision-making.

LTA4H aminopeptidase epoxide hydrolase selectivity PGP degradation ARM1

Pharmacokinetic and In Vivo Characterization Gap: Lta4H-IN-3 vs. Clinically Advanced LTA4H Inhibitors

A critical evidence gap exists regarding the pharmacokinetic and in vivo characterization of Lta4H-IN-3, in contrast to extensively characterized LTA4H inhibitors. SC-57461A has demonstrated oral activity in murine models with ex vivo LTB4 production ED50 values of 0.2–0.8 mg/kg, sustained inhibition (67% at 18 h post-dose), and effective tissue penetration in dermal inflammation models [1]. JNJ-26993135 has shown dose-dependent inhibition of neutrophil influx (ED50 = 1–3 mg/kg) in murine ear inflammation models, with the critical demonstration of selective LTB4 inhibition while maintaining or increasing anti-inflammatory lipoxin A4 production [2]. LYS006 has advanced to Phase II clinical trials for neutrophil-driven inflammatory conditions including hidradenitis suppurativa and ulcerative colitis, with favorable Phase I safety and PK/PD profiles [3]. Lta4H-IN-3 lacks published data on oral bioavailability, in vivo efficacy, tissue distribution, metabolic stability, or toxicology. Researchers must treat Lta4H-IN-3 as an in vitro biochemical tool compound until in vivo characterization data become available.

pharmacokinetics in vivo oral bioavailability LYS006 SC-57461A JNJ-26993135

Lta4H-IN-3 Nomenclature Confusion: Distinction from LTA4H-IN-1 and LTA4H-IN-5 Series

Lta4H-IN-3 (CAS 2707473-09-2) belongs to a numerically designated series of LTA4H inhibitors (LTA4H-IN-1 through LTA4H-IN-5) that are chemically distinct compounds with substantially different potency and selectivity profiles . LTA4H-IN-1 (equivalent to LYS006) exhibits IC50 = 2 nM and is a clinical-stage compound derived from patent WO2015092740A1 [1]. LTA4H-IN-5 (Compound H122) is an orally effective LTA4H inhibitor with IC50 values of 0.38 nM (aminopeptidase) and 16.93 nM (hydrolase), demonstrating a marked preference for aminopeptidase inhibition [2]. The numeric suffixes (-1, -3, -5) do not indicate potency ranking or structural similarity but rather reflect the order of vendor catalog entry or patent example numbering. Lta4H-IN-3 occupies a distinct position in this landscape with IC50 = 28 nM, representing an intermediate potency compound that is structurally and functionally differentiated from both the ultra-potent LTA4H-IN-1 and the aminopeptidase-preferring LTA4H-IN-5 .

nomenclature compound identification LTA4H-IN series procurement CAS registry

Optimal Research Applications for Lta4H-IN-3 Based on Quantitative Differentiation Evidence


In Vitro Biochemical Assays Requiring Moderate-Potency LTA4H Inhibition (IC50 = 28 nM)

Lta4H-IN-3 is well-suited for in vitro biochemical characterization of LTA4H enzymatic activity where moderate nanomolar potency (IC50 = 28 nM) is acceptable or desired . This potency tier is appropriate for: (i) dose-response studies establishing concentration-effect relationships across a measurable range, (ii) comparative studies benchmarking against other mid-potency inhibitors such as JNJ-26993135 (IC50 = ~10 nM), and (iii) studies where ultra-potent compounds (e.g., LYS006 at 2 nM) may produce complete inhibition at concentrations too low to resolve subtle mechanistic differences. The compound's heteroaryl butanoic acid chemotype provides a structurally distinct tool for probing LTA4H active site interactions .

Structure-Activity Relationship (SAR) Studies within Heteroaryl Butanoic Acid LTA4H Inhibitor Series

The distinct chemotype of Lta4H-IN-3—a 2H-tetrazole-2-butanoic acid with 5-[4-(4-chlorophenoxy)phenyl] substitution (C17H15ClN4O3, MW 358.78)—provides a valuable comparator for SAR investigations of the heteroaryl butanoic acid inhibitor series . Researchers can systematically compare Lta4H-IN-3 (IC50 = 28 nM) with structurally related compounds such as LTA4H-IN-1/LYS006 (IC50 = 2 nM) to elucidate how specific substitution patterns and the presence of the chlorophenoxy moiety modulate binding affinity and potency [1]. Such studies inform rational design of next-generation LTA4H inhibitors with optimized potency and selectivity profiles.

Cell-Based LTB4 Production Assays in Isolated Human Neutrophils or Whole Blood

Lta4H-IN-3 may be applied in cell-based assays measuring LTB4 production in ionophore-stimulated human polymorphonuclear neutrophils or whole blood, following the established paradigm for LTA4H inhibitor characterization . Given its IC50 of 28 nM against purified enzyme, effective concentrations in cellular contexts are likely to fall within the nanomolar to low micromolar range, though direct cell-based IC50 values for Lta4H-IN-3 have not been published. Researchers should empirically determine appropriate concentration ranges and consider including ARM1 (cellular IC50 = ~0.5 μM) as a comparator to contextualize results .

Exploratory Studies of Dual Hydrolase/Aminopeptidase Inhibition Mechanisms

Based on class-level inference from its heteroaryl butanoic acid scaffold, Lta4H-IN-3 is predicted to exhibit dual inhibition of both LTA4H epoxide hydrolase and aminopeptidase activities . This profile makes it potentially useful for studies examining the consequences of simultaneous blockade of LTB4 synthesis and PGP degradation. However, researchers must first validate Lta4H-IN-3's actual selectivity ratio (hydrolase IC50 / aminopeptidase IC50) using established assays, as this parameter critically influences experimental interpretation. Aminopeptidase-sparing compounds like ARM1 should be included as controls to distinguish dual inhibition effects from hydrolase-selective effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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